molecular formula C16H13N5O2S B14942239 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B14942239
M. Wt: 339.4 g/mol
InChI Key: ONQBWENTOXHISF-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxyphenyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of suitable aldehydes and nitriles, followed by cyclization.

    Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines and cyanide sources.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under appropriate conditions, such as in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-pyridine intermediate with 2-methoxyphenylacetyl chloride or a similar acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various electrophiles, such as acyl chlorides, alkyl halides.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving adenosine receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing various physiological processes. The sulfanyl and cyano groups play crucial roles in binding to the receptor sites, while the acetamide moiety contributes to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetamide: A potent and selective adenosine A2B receptor agonist.

    2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile: Another compound with similar structural features and biological activity.

Uniqueness

2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique binding properties and biological activities. Its methoxyphenylacetamide moiety distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13N5O2S/c1-23-13-5-3-2-4-12(13)20-14(22)9-24-16-11(8-18)6-10(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ONQBWENTOXHISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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